molecular formula C22H17N5O3 B2869033 (Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285570-33-3

(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2869033
CAS No.: 1285570-33-3
M. Wt: 399.41
InChI Key: JYFMMDFGJYMTBK-UCQKPKSFSA-N
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Description

The compound “(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide” is a pyrazole-based carbohydrazide derivative featuring a naphthalene moiety at the 3-position of the pyrazole ring and a 3-nitrophenyl-substituted ethylidene hydrazide group. Its molecular formula is C₂₂H₁₇N₅O₃, with a molecular weight of 399.40 g/mol . The Z-configuration of the ethylidene group is critical, as stereochemistry often influences biological activity and molecular interactions.

This compound is synthesized via condensation reactions involving pyrazole-5-carbohydrazide intermediates and substituted aldehydes or ketones. Structural elucidation typically employs single-crystal X-ray diffraction (using software like SHELXL ), NMR, and mass spectrometry .

Properties

CAS No.

1285570-33-3

Molecular Formula

C22H17N5O3

Molecular Weight

399.41

IUPAC Name

3-naphthalen-1-yl-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17N5O3/c1-14(16-8-4-9-17(12-16)27(29)30)23-26-22(28)21-13-20(24-25-21)19-11-5-7-15-6-2-3-10-18(15)19/h2-13H,1H3,(H,24,25)(H,26,28)/b23-14-

InChI Key

JYFMMDFGJYMTBK-UCQKPKSFSA-N

SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Biological Activity

(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this pyrazole derivative.

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with 3-nitrophenyl ethylidene hydrazinecarboxamide. The reaction conditions often include the use of solvents like ethanol under reflux, which facilitates the formation of the desired product through nucleophilic attack and subsequent dehydration.

Biological Activity Overview

The biological activities associated with this compound and similar pyrazole derivatives include:

  • Antimicrobial Activity : Various studies have reported significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds related to pyrazole carbohydrazides have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anticancer Properties : Some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents. Research has highlighted their ability to induce apoptosis in various cancer types, including breast and colon cancer .
  • Anti-inflammatory Effects : Pyrazole derivatives have been recognized for their anti-inflammatory properties, potentially inhibiting cyclooxygenase enzymes and reducing inflammatory markers in vivo .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression. For example, they may inhibit cyclooxygenase (COX) enzymes or other targets such as carbonic anhydrase .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Case Studies

A selection of notable studies illustrates the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that a series of pyrazole derivatives exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that certain derivatives caused a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity .
  • Anti-inflammatory Research : Experimental models showed that administration of pyrazole derivatives significantly reduced paw edema in rats, suggesting their potential as anti-inflammatory agents .

Data Tables

Biological ActivityTest Organisms/Cell LinesObserved EffectReference
AntibacterialS. aureusSignificant inhibition at low concentrations
AntifungalC. albicansModerate activity observed
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
Anti-inflammatoryRat paw edema model50% reduction in edema

Comparison with Similar Compounds

Structural Analogues

Below is a comparison of structural and functional features with closely related compounds:

Compound Core Structure Key Substituents Biological Activity References
(Z)-3-(naphthalen-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide Pyrazole 1-naphthyl, 3-nitrophenyl ethylidene Limited data; inferred activity from analogues (e.g., receptor binding, cytotoxicity)
N′-[(E)-1-(2-naphthyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide Pyrazole 2-naphthyl, 3-nitrophenyl ethylidene Isomeric differences (E vs. Z) may affect steric hindrance and binding affinity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Pyrazole 1-naphthyl, 4-fluorophenyl High binding affinity to estrogen receptor α (comparable to 4-OHT)
5-Methyl-1-(p-nitrophenyl)-N'-[(aryl)methylidene]-1H-1,2,3-triazole-4-carbohydrazone Triazole p-nitrophenyl, aryl-substituted methylidene Cytotoxic activity (nitrofuran/phenyl substitution enhances potency)

Key Structural Observations :

  • Naphthyl vs.
  • Hydrazide vs. Hydrazone Linkages : The carbohydrazide group in the target compound may offer enhanced hydrogen-bonding capacity relative to hydrazones or triazole-carbohydrazones .
Computational and Analytical Tools
  • Structure Determination : SHELX software (SHELXL, SHELXS) was pivotal in resolving crystal structures of analogues .
  • Docking Studies : AutoDock Vina predicted binding modes for fluorinated pyrazoles, emphasizing the role of naphthyl groups in hydrophobic interactions .

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